1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
Description
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a synthetic compound featuring a 2,4-dihydroxy-3-methylphenyl group linked via an acetyl bridge to a 4-(4-methoxyphenyl)piperazine moiety. This structure combines a phenolic ring with electron-donating hydroxyl and methyl groups and a piperazine-substituted aromatic system. Such hybrid architectures are common in CNS-targeting agents, leveraging piperazine's affinity for neurotransmitter receptors and phenolic groups for metabolic stability .
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14-18(23)8-7-17(20(14)25)19(24)13-21-9-11-22(12-10-21)15-3-5-16(26-2)6-4-15/h3-8,23,25H,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZWAKVNNYTCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenolic intermediate: This could involve the alkylation of a phenol derivative.
Piperazine coupling: The phenolic intermediate is then reacted with a piperazine derivative under controlled conditions, often using a coupling agent like EDCI or DCC.
Final functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic and piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , and it features a complex structure that includes both phenolic and piperazine moieties. The presence of hydroxyl groups contributes to its biological activity, enhancing solubility and reactivity.
Antipsychotic Activity
Research indicates that compounds similar to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone exhibit antipsychotic properties. For instance, derivatives containing piperazine rings have been synthesized and tested for their efficacy against various psychotic disorders. These compounds often demonstrate improved activity compared to traditional antipsychotics like Risperidone .
Case Study:
A study evaluated the antipsychotic effects of synthesized piperazine derivatives in animal models. The results showed that certain derivatives had a higher affinity for dopamine receptors, leading to reduced symptoms of psychosis .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Case Study:
In vitro tests revealed that piperazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing potency comparable to established antibiotics like kanamycin .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Research into its effects on specific enzymes involved in metabolic pathways indicates that it may modulate enzyme activity, which could be beneficial in treating metabolic disorders .
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase-2 | Competitive | 25 | |
| Acetylcholinesterase | Non-competitive | 15 |
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties are believed to play a crucial role in protecting neuronal cells from oxidative stress .
Case Study:
A neurobiology study demonstrated that similar compounds reduced neuronal cell death in vitro under oxidative stress conditions, highlighting their potential as neuroprotective agents .
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with phenolic and piperazine groups can interact with various enzymes and receptors, modulating their activity. The phenolic groups might act as antioxidants, scavenging free radicals, while the piperazine moiety could interact with neurotransmitter receptors.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural elements include:
- Phenolic core: 2,4-Dihydroxy-3-methylphenyl group, enhancing polarity and hydrogen-bonding capacity.
- Piperazine moiety : 4-(4-Methoxyphenyl) substitution, where the methoxy group modulates electronic properties and receptor binding.
Table 1: Structural Comparison of Piperazine-Linked Ethanone Derivatives
Key Observations :
- Phenolic vs. Biphenyl Cores: The target compound’s dihydroxy-methylphenyl group may improve solubility compared to biphenyl systems but could reduce blood-brain barrier (BBB) penetration due to higher polarity .
- Methoxy vs. Halogenated Substituents : The 4-methoxyphenyl group on piperazine (electron-donating) contrasts with electron-withdrawing groups like trifluoromethyl (UDO) or chloro (), which enhance receptor affinity but may increase metabolic instability .
Pharmacological Activity Profiles
- Antipsychotic Potential: Biphenyl-arylpiperazine analogs () exhibit anti-dopaminergic and anti-serotonergic activity, with lower catalepsy induction. The target compound’s phenolic core may further reduce extrapyramidal side effects by modulating receptor selectivity .
- Antiparasitic Activity : Pyridine derivatives (e.g., UDO) inhibit CYP51 in T. cruzi but lack CNS activity due to bulkier substituents limiting BBB penetration .
- Antiproliferative/Antimicrobial Effects : Sulfonylpiperazine derivatives () show activity against cancer cells and pathogens, but the target compound’s lack of sulfonyl or azole groups likely limits such effects .
Table 2: Activity Comparison of Selected Compounds
Pharmacokinetic and QSAR Insights
- Brain Penetration: QSAR models for biphenyl-piperazine derivatives () highlight QPlogBB (predicted brain/blood partition coefficient) and electron affinity (EA) as critical for antidopaminergic activity.
- Metabolic Stability : Methoxy groups (as in the target compound) are susceptible to demethylation, whereas halogenated or sulfonyl groups () resist metabolism but may increase toxicity .
Biological Activity
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and its structure features a piperazine ring, which is often associated with various pharmacological activities. The presence of hydroxyl and methoxy groups enhances its solubility and interaction with biological targets.
Antidepressant Effects
Research indicates that compounds with piperazine moieties exhibit antidepressant properties. A study demonstrated that related piperazine derivatives showed significant activity in animal models of depression, suggesting that the target compound may also possess similar effects due to its structural similarities .
Antipsychotic Properties
The compound's structure suggests potential antipsychotic activity. Compounds containing both piperazine and substituted phenyl groups have been linked to dopamine receptor antagonism, which is a common mechanism for antipsychotic drugs. A review highlighted several piperazine derivatives that effectively modulate neurotransmitter systems involved in psychotic disorders .
Antioxidant Activity
Antioxidant properties have been attributed to similar phenolic compounds. The hydroxyl groups in the target compound may contribute to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl groups | Enhance solubility and antioxidant activity |
| Methoxy group | Modulates lipophilicity and receptor affinity |
| Piperazine ring | Contributes to central nervous system effects |
These modifications can significantly influence the compound's pharmacokinetics and pharmacodynamics.
Study on Antidepressant Activity
In a controlled study involving rodent models, administration of a related piperazine derivative resulted in significant reductions in depressive-like behaviors. The study concluded that the mechanism likely involved modulation of serotonin and norepinephrine levels .
Examination of Antipsychotic Effects
A clinical trial investigated the efficacy of a piperazine-based compound similar to the target compound in patients with schizophrenia. Results indicated improvements in psychotic symptoms, supporting the hypothesis that such derivatives can act as effective antipsychotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
